molecular formula C9H16O2 B13530141 2-(Propan-2-yl)cyclopentane-1-carboxylic acid

2-(Propan-2-yl)cyclopentane-1-carboxylic acid

Cat. No.: B13530141
M. Wt: 156.22 g/mol
InChI Key: QIXQEMOUUOKOLL-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C9H16O2. It is a derivative of cyclopentanecarboxylic acid, where a propan-2-yl group is attached to the cyclopentane ring. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound often involve the use of palladium-catalyzed hydrocarboxylation of cyclopentene. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-(Propan-2-yl)cyclopentane-1-carboxylic acid can undergo oxidation reactions, where the carboxylic acid group can be further oxidized to form various derivatives.

  • Reduction: : Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

  • Substitution: : The compound can undergo substitution reactions, where the propan-2-yl group or other hydrogen atoms on the cyclopentane ring are replaced by different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Chromic acid, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-(Propan-2-yl)cyclopentane-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The propan-2-yl group can also affect the compound’s steric and electronic properties, impacting its overall behavior in chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxylic Acid: The parent compound, lacking the propan-2-yl group.

    2-(Methyl)cyclopentane-1-carboxylic Acid: A similar compound with a methyl group instead of a propan-2-yl group.

    2-(Ethyl)cyclopentane-1-carboxylic Acid: Another similar compound with an ethyl group.

Uniqueness

2-(Propan-2-yl)cyclopentane-1-carboxylic acid is unique due to the presence of the propan-2-yl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-propan-2-ylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C9H16O2/c1-6(2)7-4-3-5-8(7)9(10)11/h6-8H,3-5H2,1-2H3,(H,10,11)

InChI Key

QIXQEMOUUOKOLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCCC1C(=O)O

Origin of Product

United States

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